molecular formula C31H42N2O4 B4970274 4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE

4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE

Cat. No.: B4970274
M. Wt: 506.7 g/mol
InChI Key: GASXEHLLSICESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound with a molecular formula of C31H43N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with cyclohexylamine to form 4-ethoxybenzamide. This intermediate is then reacted with cyclohexylmethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-(4-ETHOXYPHENYL)BENZAMIDE
  • 4-ETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
  • 4-METHOXY-N-(4-PHENOXYPHENYL)BENZAMIDE

Uniqueness

4-ETHOXY-N-(4-{[4-(4-ETHOXYBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its dual cyclohexyl groups and the presence of multiple benzamide moieties.

Properties

IUPAC Name

4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O4/c1-3-36-28-17-9-24(10-18-28)30(34)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(35)25-11-19-29(20-12-25)37-4-2/h9-12,17-20,22-23,26-27H,3-8,13-16,21H2,1-2H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASXEHLLSICESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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